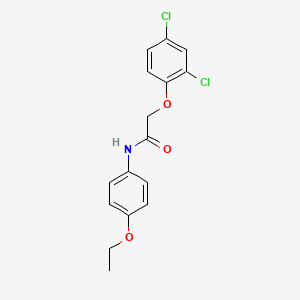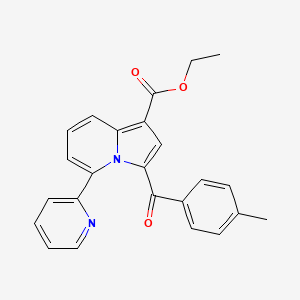
2-(1-Methylethylidene)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylethylidene)-1,4-butanediol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethylidene)-1,4-butanediol can be achieved through several methods. One common approach involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure hydrogenation and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylethylidene)-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Scientific Research Applications
2-(1-Methylethylidene)-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(1-Methylethylidene)-1,4-butanediol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but without the isobutylidene group.
2-Methyl-1,3-propanediol: Another diol with a different arrangement of hydroxyl groups and methyl substituents.
Uniqueness
2-(1-Methylethylidene)-1,4-butanediol is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other diols may not be suitable.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-propan-2-ylidenebutane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c1-6(2)7(5-9)3-4-8/h8-9H,3-5H2,1-2H3 |
InChI Key |
DFMASPMPDALNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CCO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-Amino-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-5-hydroxy-7-methoxy-1-methylquinolin-4-one](/img/structure/B11938252.png)

![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)
